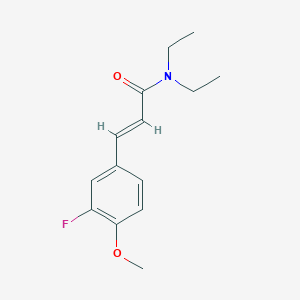
n,n-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is an organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and diethylamine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with diethylamine to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the condensation and acrylamide formation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-substituted aromatic ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-fluoro-4-methoxybenzamide: Similar structure but lacks the acrylamide moiety.
3-Fluoro-4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the acrylamide moiety.
3-Fluoro-4-methoxyacetophenone: Features a ketone group instead of the acrylamide moiety.
Uniqueness
N,N-Diethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide is unique due to the presence of both the fluoro-substituted aromatic ring and the acrylamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3-(3-fluoro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H18FNO2/c1-4-16(5-2)14(17)9-7-11-6-8-13(18-3)12(15)10-11/h6-10H,4-5H2,1-3H3/b9-7+ |
InChI Key |
WDUDMHNSDMYDPH-VQHVLOKHSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)F |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















